N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(6-phenylmethoxypyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-6-8-15(9-7-14)29(25,26)24-16-10-17(23-12-22-16)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECUVIKMSQUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzyloxy pyrimidine intermediate, which is then coupled with the trifluoromethoxy benzenesulfonamide under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process’s cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, acetyl groups). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of this compound as an antiviral agent. The compound's structure suggests it may interact with viral proteins, inhibiting their function.
- Mechanism of Action : The compound targets specific viral proteins, potentially disrupting viral replication. For instance, its structural analogs have shown effectiveness against HIV-1 by inhibiting the capsid protein, which is crucial for viral assembly and maturation .
- Case Study : In a study published in Molecular Pharmacology, derivatives of benzenesulfonamide were synthesized and tested for their inhibitory effects on HIV-1 replication. The results indicated that compounds with similar structural motifs to N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide exhibited IC50 values in the nanomolar range, demonstrating potent antiviral activity .
Cancer Therapy
The compound has also been investigated for its anticancer properties, particularly through its interaction with specific molecular targets involved in tumor growth.
- Targeting Bcr-Abl Kinase : this compound has been identified as a potential inhibitor of the Bcr-Abl kinase, a well-known target in chronic myeloid leukemia (CML). Inhibitors of this kinase can effectively reduce tumor cell proliferation .
- Case Study : A study focusing on the synthesis of various benzenesulfonamide derivatives demonstrated that compounds with trifluoromethoxy groups showed enhanced potency against Bcr-Abl positive cell lines, with some derivatives exhibiting IC50 values significantly lower than existing therapies .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic development in various diseases.
- β-glucuronidase Inhibition : This enzyme has been implicated in several pathological conditions, including cancer and inflammation. Compounds structurally related to this compound have shown promise as β-glucuronidase inhibitors, which could lead to new treatments for inflammatory diseases .
- Case Study : Research published in Journal of Medicinal Chemistry demonstrated that certain sulfonamide derivatives effectively inhibited β-glucuronidase activity, leading to reduced inflammation markers in preclinical models .
Data Table: Summary of Applications
| Application Area | Mechanism/Target | Example Findings |
|---|---|---|
| Antiviral | Inhibition of HIV-1 capsid protein | IC50 values in nanomolar range |
| Cancer Therapy | Inhibition of Bcr-Abl kinase | Enhanced potency against CML cell lines |
| Enzyme Inhibition | β-glucuronidase inhibition | Reduced inflammation markers in models |
Mechanism of Action
The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as altering cell signaling pathways, inducing apoptosis, or inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Analysis
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The target compound’s -OCF₃ group is less electronegative than -CF₃ but offers better hydrolytic stability due to reduced susceptibility to nucleophilic attack .
- Benzyloxy vs.
- Heterocyclic Cores: Pyrimidine (target) vs. pyridine () vs. pyrazolo-pyrimidine () cores influence binding modes. Pyrimidines are often preferred in kinase inhibitors due to ATP-mimetic properties.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated to be higher than analogues with polar groups (e.g., morpholine in ) due to benzyloxy and trifluoromethoxy substituents.
- Solubility: Compounds with tertiary amines () or morpholine () show improved aqueous solubility compared to the target compound .
Biological Activity
N-(6-(benzyloxy)pyrimidin-4-yl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, drawing on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 425.4 g/mol. It features a pyrimidine ring substituted with a benzyloxy group and a trifluoromethoxyphenyl moiety. This unique structure contributes to its biological activity by enhancing lipophilicity and binding affinity to target enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3N3O4S |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 1421454-25-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.
- Introduction of the Benzyloxy Group : A nucleophilic substitution reaction using benzyl alcohol introduces the benzyloxy group.
- Attachment of the Trifluoromethoxyphenyl Group : This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies have shown that pyrimidine derivatives can inhibit viral RNA polymerases effectively. The mechanism typically involves binding to the active site of the enzyme, thereby blocking viral replication .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds designed as V600EBRAF inhibitors showed significant growth inhibition against melanoma cell lines .
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| 12l | V600EBRAF | 0.49 | SK-MEL-5 |
| 12e | V600EBRAF | 0.62 | A375 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:
- Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances binding affinity, allowing the compound to effectively inhibit target enzymes.
- Modulation of Signaling Pathways : By interfering with key signaling pathways involved in cell proliferation and survival, this compound may exert its anticancer effects.
Case Studies
Several studies have highlighted the efficacy of similar compounds in biological assays:
- Antiviral Screening : A series of pyrimidine derivatives were screened against Mycobacterium tuberculosis, revealing promising inhibitory activity .
- Anticancer Studies : Compounds structurally related to this compound were tested on various cancer cell lines, demonstrating significant cytotoxic effects and potential for further development as therapeutic agents .
Q & A
Q. Critical Conditions :
- Temperature control (room temperature for coupling, 90°C for Suzuki-Miyaura reactions) .
- Catalysts: Pd(PPh₃)₄ for cross-coupling steps .
- Solvent systems: Acetonitrile/water for solubility and reactivity optimization .
Safety Note : Conduct hazard analysis for reagents like thionyl chloride (corrosive) and trifluoromethoxy derivatives (volatile) .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzyloxy (δ 4.8–5.2 ppm for -OCH₂Ph), pyrimidine protons (δ 8.2–8.6 ppm), and sulfonamide (-SO₂NH-) signals .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₅F₃N₄O₃S: 424.08) .
- X-ray Crystallography : For unambiguous confirmation of bond angles and stereochemistry, as demonstrated in analogous sulfonamide derivatives .
Basic: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., Bcr-Abl) using fluorescence polarization or ADP-Glo™ assays at 1–10 µM concentrations .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., K562 leukemia) to assess IC₅₀ values .
- Mutagenicity Screening : Ames II testing (e.g., Salmonella strains TA98/TA100) due to structural alerts in benzyloxy and sulfonamide groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference (e.g., CYP3A4-mediated degradation) .
- Target Engagement Validation : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets .
Example : Inconsistent Bcr-Abl inhibition data may arise from compound aggregation; validate via dynamic light scattering (DLS) .
Advanced: What strategies mitigate solubility and formulation challenges during in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400/saline (e.g., 5:40:55 v/v) for intravenous administration .
- Nanoparticle Encapsulation : Liposomal formulations to enhance bioavailability, as demonstrated for sulfonamide analogs .
- pH Adjustment : Solubilize in weakly basic buffers (pH 8–9) to exploit sulfonamide ionization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
